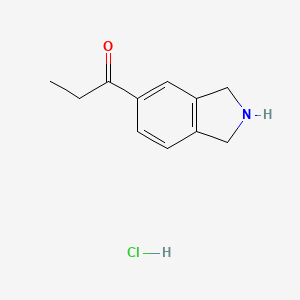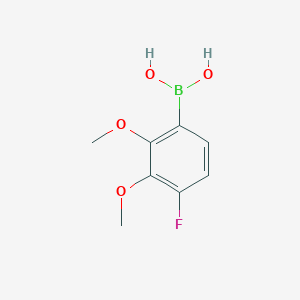
2,3-Dimethoxy-4-fluorophenylboronic acid
Übersicht
Beschreibung
2,3-Dimethoxy-4-fluorophenylboronic acid is a chemical compound with the CAS Number: 2121512-88-5 . It has a molecular weight of 199.97 . The IUPAC name for this compound is (4-fluoro-2,3-dimethoxyphenyl)boronic acid .
Synthesis Analysis
Pinacol boronic esters, such as 2,3-Dimethoxy-4-fluorophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach .Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-4-fluorophenylboronic acid is 1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
2,3-Dimethoxy-4-fluorophenylboronic acid can be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
2,3-Dimethoxy-4-fluorophenylboronic acid has a molecular weight of 199.97 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Adsorption Mechanisms Spectroscopic investigations such as Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) have been utilized to study the adsorption mechanisms of fluoro and formyl analogues of phenylboronic acids, including derivatives similar to 2,3-dimethoxy-4-fluorophenylboronic acid. These studies highlight the influence of substituent types and positions on the adsorption behavior of these compounds on silver nanoparticles, demonstrating their relevance in understanding molecular interactions and geometry at surfaces, which is critical for sensor development and surface chemistry applications (Piergies et al., 2013).
Synthesis and Structural Analysis Research into the synthesis and structural characterization of compounds structurally related to 2,3-dimethoxy-4-fluorophenylboronic acid, such as 4-ferrocenyl-2-fluorophenylboronic acid, has provided insights into their crystalline forms and the impact of molecular structure on their physical properties. These findings contribute to the broader understanding of the synthetic strategies and crystallography of boronic acids, which are essential for materials science, catalysis, and pharmaceutical research (Okulov et al., 2015).
Molecular Packing and Polymorphism The study of ortho-alkoxy substituents' influence on the crystal structure of phenylboronic acids, including dimethoxy derivatives, sheds light on the design of monomeric structures for crystal engineering. This research is pivotal for developing novel boronic acid-based building blocks for covalent organic frameworks and other advanced materials, highlighting the versatility and potential of boronic acids in materials science (Cyrański et al., 2012).
Environmental Pollution Studies The synthesis of mono- and dimethoxylated derivatives from fluoroarenes, including compounds related to 2,3-dimethoxy-4-fluorophenylboronic acid, addresses environmental pollution by providing access to polychlorinated biphenyl (PCB) metabolites. This research is crucial for understanding the transformation and toxicology of PCBs, offering insights into the environmental fate and potential health risks of these persistent organic pollutants (Dhakal et al., 2019).
Safety and Hazards
Zukünftige Richtungen
As a boronic acid derivative, 2,3-Dimethoxy-4-fluorophenylboronic acid has potential applications in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies . Its role in Suzuki–Miyaura coupling makes it a valuable reagent in the development of new organic compounds .
Wirkmechanismus
Target of Action
The primary target of 2,3-Dimethoxy-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2,3-Dimethoxy-4-fluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2,3-Dimethoxy-4-fluorophenylboronic acid’s action are primarily seen in the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethoxy-4-fluorophenylboronic acid. The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the compound’s action.
Eigenschaften
IUPAC Name |
(4-fluoro-2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNGHQQERYTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-4-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




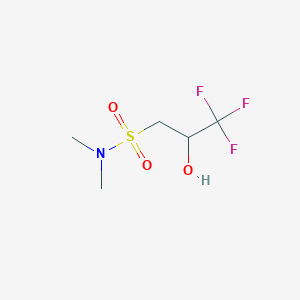
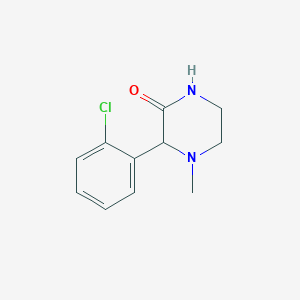

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
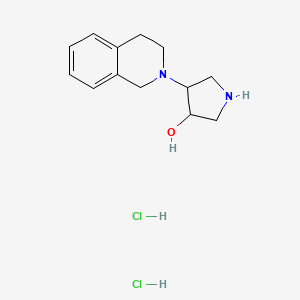
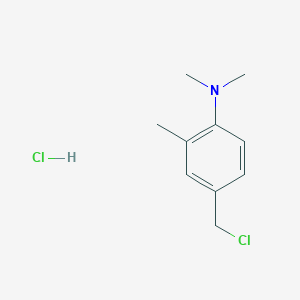
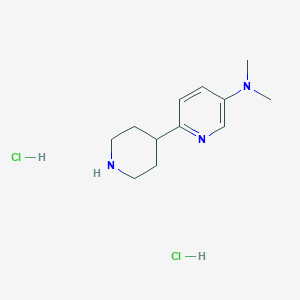
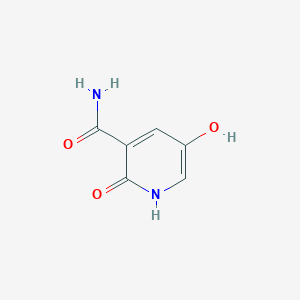

![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
